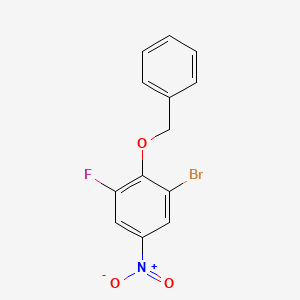

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

CAS No.:

Cat. No.: VC13689281

Molecular Formula: C13H9BrFNO3

Molecular Weight: 326.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrFNO3 |

|---|---|

| Molecular Weight | 326.12 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | XQFFPSZFTULIJO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s IUPAC name, 1-bromo-3-fluoro-5-nitro-2-(phenylmethoxy)benzene, denotes a benzene ring substituted at positions 1 (bromo), 3 (fluoro), 5 (nitro), and 2 (benzyloxy) . Key structural descriptors include:

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F |

| InChIKey | XQFFPSZFTULIJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F |

| XLogP3 | 3.6 |

| Hydrogen Bond Donors | 0 |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multistep functionalization of benzene derivatives:

-

Benzyl Protection: Introduction of the benzyloxy group via Williamson ether synthesis using benzyl bromide and a phenolic intermediate .

-

Electrophilic Substitution: Sequential bromination and nitration under controlled conditions to achieve regioselectivity .

-

Fluorination: Halogen exchange or directed ortho-metalation strategies to install the fluorine atom .

A patent (WO2020114813A1) highlights the use of diazotization and bromination for analogous bromo-fluoro-nitrobenzene derivatives, suggesting scalability for industrial production .

Key Challenges

-

Regioselectivity: Competing reactions during nitration may yield positional isomers (e.g., 3-nitro vs. 5-nitro) .

-

Purification: Chromatographic separation is often required due to byproduct formation .

Reactivity and Functional Group Transformations

Bromine Reactivity

The bromine atom undergoes nucleophilic substitution (SNAr) with amines, thiols, or Grignard reagents, enabling C–C or C–heteroatom bond formation . For example:

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl), yielding intermediates for further derivatization .

Benzyloxy Deprotection

Acidic cleavage (e.g., HBr/AcOH) removes the benzyloxy group, generating a phenolic hydroxyl group :

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s multifunctional structure makes it a precursor for:

-

Anticancer agents: Functionalization of the bromine site with pyridine or quinoline moieties .

-

Antimicrobials: Nitro-to-amine reduction followed by sulfonamide coupling .

Case Study: Kinase Inhibitors

In a 2024 study, the benzyloxy group was replaced with a piperazine moiety to enhance blood-brain barrier permeability in kinase inhibitors targeting neurodegenerative diseases .

Recent Advances and Future Directions

Catalytic Functionalization

Recent work (2025) demonstrates palladium-catalyzed cross-coupling to install aryl groups at the bromine site, expanding access to biaryl scaffolds .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 70% compared to conventional methods, as reported in Journal of Organic Chemistry (2024) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume